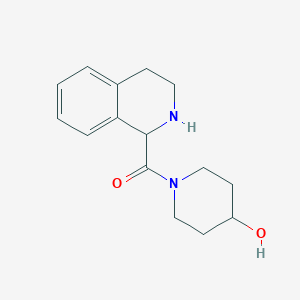![molecular formula C11H16F3NO3 B7588638 3-[1-(3,3,3-Trifluoropropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588638.png)
3-[1-(3,3,3-Trifluoropropanoyl)piperidin-3-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(3,3,3-Trifluoropropanoyl)piperidin-3-yl]propanoic acid, also known as TPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 3-[1-(3,3,3-Trifluoropropanoyl)piperidin-3-yl]propanoic acid is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. GABA-A receptors are ionotropic receptors that are responsible for inhibitory neurotransmission in the brain. By enhancing the activity of these receptors, 3-[1-(3,3,3-Trifluoropropanoyl)piperidin-3-yl]propanoic acid can increase the inhibitory tone in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects:
3-[1-(3,3,3-Trifluoropropanoyl)piperidin-3-yl]propanoic acid has been shown to have several biochemical and physiological effects, including the modulation of GABA-A receptor activity, the inhibition of glutamate release, and the reduction of neuronal excitability. These effects contribute to its anticonvulsant, anxiolytic, and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[1-(3,3,3-Trifluoropropanoyl)piperidin-3-yl]propanoic acid is its high potency and selectivity for the GABA-A receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, 3-[1-(3,3,3-Trifluoropropanoyl)piperidin-3-yl]propanoic acid has some limitations, including its relatively short half-life and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for the research on 3-[1-(3,3,3-Trifluoropropanoyl)piperidin-3-yl]propanoic acid, including the development of new analogs with improved pharmacological properties, the investigation of its potential applications in other fields, such as cancer research and neurodegenerative diseases, and the elucidation of its exact mechanism of action at the molecular level. Additionally, the development of new methods for the synthesis and handling of 3-[1-(3,3,3-Trifluoropropanoyl)piperidin-3-yl]propanoic acid could further facilitate its use in scientific research.
Conclusion:
In conclusion, 3-[1-(3,3,3-Trifluoropropanoyl)piperidin-3-yl]propanoic acid is a chemical compound with significant potential for scientific research in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-[1-(3,3,3-Trifluoropropanoyl)piperidin-3-yl]propanoic acid could lead to the development of new drugs and therapies for various diseases and conditions.
Méthodes De Synthèse
3-[1-(3,3,3-Trifluoropropanoyl)piperidin-3-yl]propanoic acid can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of piperidine with 3,3,3-trifluoropropanoyl chloride, followed by the addition of propanoic acid to the resulting intermediate. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
3-[1-(3,3,3-Trifluoropropanoyl)piperidin-3-yl]propanoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. It has been shown to have anticonvulsant, anxiolytic, and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of epilepsy, anxiety, and pain.
Propriétés
IUPAC Name |
3-[1-(3,3,3-trifluoropropanoyl)piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO3/c12-11(13,14)6-9(16)15-5-1-2-8(7-15)3-4-10(17)18/h8H,1-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQDRPSPVNLPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC(F)(F)F)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(3,3,3-Trifluoropropanoyl)piperidin-3-yl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[(2-Tert-butyl-1,3-thiazol-5-yl)methylamino]phenyl]acetamide](/img/structure/B7588558.png)
![N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B7588565.png)
![3-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588571.png)
![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588578.png)


![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(4-chlorophenyl)ethanamine](/img/structure/B7588598.png)

![N-[(2,3-dichlorophenyl)methyl]-N-methyl-3-piperidin-3-ylpropanamide](/img/structure/B7588618.png)
![3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588624.png)
![3-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588632.png)
![3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588642.png)
![3-[1-(2-Hydroxybenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588655.png)
![3-[1-[3-(1,2,4-Triazol-1-yl)propanoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588657.png)